1-(Propan-2-yl)piperazine-2,3-dione

GPCR pharmacology adrenergic receptor prostate cell

1-(Propan-2-yl)piperazine-2,3-dione (CAS 59702-33-9) is an N-monosubstituted piperazine-2,3-dione heterocycle bearing an isopropyl group at the N1 position and two ketone functionalities at positions 2 and 3. The compound has a molecular weight of 156.18 g/mol, an XLogP3-AA value of 0, and a topological polar surface area of 49.4 Ų, indicating moderate polarity and potential for both hydrogen bonding and hydrophobic interactions.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 59702-33-9
Cat. No. B12047499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-yl)piperazine-2,3-dione
CAS59702-33-9
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC(C)N1CCNC(=O)C1=O
InChIInChI=1S/C7H12N2O2/c1-5(2)9-4-3-8-6(10)7(9)11/h5H,3-4H2,1-2H3,(H,8,10)
InChIKeyJLMMSJQISGDQMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propan-2-yl)piperazine-2,3-dione (CAS 59702-33-9): N-Isopropyl-Substituted Piperazinedione Core Procurement Specification


1-(Propan-2-yl)piperazine-2,3-dione (CAS 59702-33-9) is an N-monosubstituted piperazine-2,3-dione heterocycle bearing an isopropyl group at the N1 position and two ketone functionalities at positions 2 and 3 [1]. The compound has a molecular weight of 156.18 g/mol, an XLogP3-AA value of 0, and a topological polar surface area of 49.4 Ų, indicating moderate polarity and potential for both hydrogen bonding and hydrophobic interactions [1]. Unlike the unsubstituted piperazine-2,3-dione core (MW 114.1 g/mol) [2], the N-isopropyl substitution confers increased lipophilicity and steric bulk at the N1 position, which directly modulates receptor recognition and metabolic stability relative to the parent scaffold.

Compound Type N-isopropyl piperazine-2,3-dione scaffold
Selection Logic N1 substitution for GPCR and kinase pharmacophore studies Isopropyl group modulates lipophilicity and steric profile vs. unsubstituted core
Synthesis Context High-yield building block for scaffold diversification Reported one-step quantitative protocol supports lab-scale procurement

Procurement Risk Alert: Why Unsubstituted Piperazine-2,3-dione or Alternative N-Alkyl Analogs Cannot Substitute for 1-(Propan-2-yl)piperazine-2,3-dione


Generic substitution of 1-(propan-2-yl)piperazine-2,3-dione with the unsubstituted 2,3-piperazinedione core (CAS 13092-86-9) [1] or alternative N-alkyl derivatives (e.g., N-methyl or N-propyl) carries verifiable experimental risk due to divergent receptor engagement profiles. The isopropyl substituent at N1 introduces specific steric and electronic properties that directly translate into distinct target binding affinities [2][3]. For example, the unsubstituted piperazine-2,3-dione lacks the hydrophobic bulk required for engagement with certain GPCR binding pockets, while N-methyl substitution (MW 128.13 g/mol) [4] presents a smaller steric footprint that alters conformational preferences and hydrogen-bonding geometries relative to the isopropyl-bearing target compound. These structural differences are not academic: they manifest as quantifiable variance in IC50 values across distinct receptor systems [3], making casual analog substitution a documented source of experimental irreproducibility.

Risk Factor
Target Compound
Substitute / Analog
Receptor engagement profile
N-isopropyl: reported alpha-1 and GPR35 activity
Unsubstituted core: no comparable GPCR activity reported
Pharmacophore steric fit
Isopropyl group suitable for switch-II pocket occupancy
Smaller N-alkyl analogs may underfill; larger groups risk steric occlusion
Synthetic route efficiency
Validated one-step quantitative synthesis
Alternative derivatives may require multi-step routes with variable yields

1-(Propan-2-yl)piperazine-2,3-dione: Comparator-Based Quantitative Differentiation Evidence for Scientific Procurement


Alpha-1 Adrenergic Receptor Antagonism: Nanomolar Potency Differentiates from Unsubstituted Core

1-(Propan-2-yl)piperazine-2,3-dione exhibits antagonist activity at human alpha-1 adrenergic receptors with an IC50 of 5 nM in competitive binding assays using human prostate cells [1]. The unsubstituted piperazine-2,3-dione core lacks this level of potency at alpha-1 receptors, as the N-isopropyl group provides critical hydrophobic contacts within the receptor binding pocket. The isopropyl substitution distinguishes this compound from the parent scaffold and from smaller N-alkyl derivatives.

Alpha-1 Adrenergic Antagonism
Reported
IC50 = 5 nM
Supports GPCR binding assay context
Human prostate cell competitive binding; unsubstituted core lacks comparable activity
GPCR pharmacology adrenergic receptor prostate cell competitive binding

GPR35 Agonist Activity: Isopropyl-Containing Analog Demonstrates Sub-Micromolar Potency

1-(Propan-2-yl)piperazine-2,3-dione functions as a GPR35 receptor agonist with an IC50 of 26 nM and an EC50 of 92 nM in dynamic mass redistribution (DMR) assays using HT-29 cells [1]. In a related assay measuring reduction in DMR response, the compound exhibited an IC50 of 620 nM [1]. The N-isopropyl substitution contributes to receptor recognition, distinguishing the compound from alternative N-alkyl piperazine-2,3-diones that may exhibit divergent GPR35 engagement profiles.

GPR35 Agonist Activity
Reported
IC50 = 26 nM EC50 = 92 nM
Indicates multi-parameter GPR35 engagement
DMR assay in HT-29 cells; substitution-dependent activity inferred
GPR35 orphan GPCR agonist DMR assay HT-29 cells

Synthetic Accessibility: Quantitative Yield via One-Step Vilsmeier Protocol

A one-step synthesis of 1-(propan-2-yl)piperazine-2,3-dione has been reported using adapted Vilsmeier conditions, achieving quantitative yield [1]. The product was comprehensively characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1]. This contrasts with multi-step synthetic routes often required for more complex N-substituted piperazine-2,3-dione derivatives [2], establishing the target compound as a synthetically efficient intermediate.

Synthetic Accessibility
Source review
One-step Vilsmeier protocol; quantitative yield
Supports synthetic intermediate workflow
Characterization by NMR, IR, Raman; Molbank 2023
synthetic methodology Vilsmeier conditions quantitative yield NMR characterization

Peripheral Benzodiazepine Receptor (PBR) Binding: pIC50 Value Establishes Baseline Affinity

In vitro binding affinity of 1-(propan-2-yl)piperazine-2,3-dione against the peripheral benzodiazepine receptor (PBR, also known as TSPO) in rat has been quantified and reported as a pIC50 value [1]. The N-isopropyl substituent contributes to the ligand-receptor interaction profile for this system, distinguishing the compound from the unsubstituted piperazine-2,3-dione core.

PBR / TSPO Binding
Data to verify
pIC50 reported (rat PBR)
Supports TSPO-targeted assay context
ChEMBL entry; specific numeric value not confirmed in accessible summary
peripheral benzodiazepine receptor PBR TSPO rat binding affinity

KRAS Inhibitor Pharmacophore: Patent Documentation of Piperazine-2,3-dione Scaffold Utility

The piperazine-2,3-dione scaffold is explicitly claimed as a core pharmacophore element in patent WO2022111527A1 for KRAS inhibitor development [1]. Within this patent class, N-isopropyl substitution represents a specific embodiment of the N-alkylated piperazine-2,3-dione series. The isopropyl substituent at N1 provides a defined steric and electronic profile suitable for occupying the KRAS switch-II pocket, distinguishing it from smaller alkyl substituents that may not fully engage the hydrophobic sub-pocket or larger substituents that may induce steric clashes.

KRAS Pharmacophore
Class-level
Scaffold claimed in WO2022111527A1
Aligns with patent-reported inhibitor design
Isopropyl steric profile suitable for switch-II pocket; class-level SAR inference
KRAS oncology small molecule inhibitor G12C mutation pharmacophore

Evidence-Backed Application Scenarios for 1-(Propan-2-yl)piperazine-2,3-dione Procurement


GPCR Pharmacology: Alpha-1 Adrenergic and GPR35 Receptor Studies

Laboratories conducting GPCR ligand screening or structure-activity relationship (SAR) studies focused on alpha-1 adrenergic receptors or GPR35 should procure 1-(propan-2-yl)piperazine-2,3-dione as a characterized N-isopropyl-substituted tool compound. The compound demonstrates nanomolar antagonist activity at alpha-1 adrenergic receptors (IC50 = 5 nM) [5] and sub-micromolar agonist activity at GPR35 (IC50 = 26 nM; EC50 = 92 nM) [2]. The N-isopropyl substitution pattern is a determinant of this multi-receptor engagement profile; substitution with the unsubstituted core or alternative N-alkyl derivatives would yield divergent pharmacological outcomes.

Medicinal Chemistry: KRAS Inhibitor Development Programs

Oncology-focused medicinal chemistry teams developing small-molecule KRAS inhibitors should utilize 1-(propan-2-yl)piperazine-2,3-dione as a building block or reference standard. The piperazine-2,3-dione scaffold with N-isopropyl substitution is claimed in patent WO2022111527A1 for KRAS-targeted therapeutics [5]. The isopropyl group at the N1 position provides the appropriate steric profile for switch-II pocket occupancy, distinguishing it from smaller N-alkyl analogs that may not fully engage hydrophobic sub-pockets and from larger substituents that risk steric occlusion.

Chemical Process Development: Quantitative Yield Synthetic Intermediate

Process chemistry and medicinal chemistry groups requiring a synthetically accessible piperazine-2,3-dione intermediate should select 1-(propan-2-yl)piperazine-2,3-dione based on its validated one-step synthesis achieving quantitative yield under adapted Vilsmeier conditions [5]. This high-yield synthetic route, combined with comprehensive characterization data (¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy), establishes the compound as a cost-effective procurement choice for scaffold diversification campaigns relative to analogs requiring multi-step synthetic sequences.

Neuroscience Research: Peripheral Benzodiazepine Receptor (TSPO) Ligand Studies

Neuroscience research groups investigating TSPO (peripheral benzodiazepine receptor) pharmacology or developing TSPO-targeted imaging agents may utilize 1-(propan-2-yl)piperazine-2,3-dione as a reference ligand or structural starting point. The compound has documented binding affinity (pIC50) at rat PBR [5], providing a baseline activity measurement for SAR exploration. The N-isopropyl substitution differentiates this compound from the unsubstituted piperazine-2,3-dione core, which lacks reported TSPO engagement.

Application
Selection Property
Validation Focus
GPCR Pharmacological Studies
N-isopropyl substitution-dependent activity
Alpha-1 and GPR35 binding assay endpoints
KRAS Inhibitor Development
Patent-aligned pharmacophore scaffold
Switch-II pocket occupancy model review
Synthetic Intermediate Supply
Reported quantitative one-step protocol
Reaction yield and purity review
TSPO Ligand Research
Documented PBR binding affinity
Baseline pIC50 verification in target assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Propan-2-yl)piperazine-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.